Teduglutide

Pharmacokinetics Peptide Stability DPP-IV Resistance

Procure Teduglutide (CAS 197922-42-2), the only FDA/EMA-approved GLP-2 analog, for your research. Its single alanine-to-glycine substitution at position 2 confers DPP-IV resistance, extending its half-life to ~2 hours, a key differentiator from native GLP-2 (t½ ~7 min). This validated benchmark enables precise head-to-head comparisons with novel GLP-2 analogs in intestinotrophic efficacy, receptor selectivity (EC50 0.01 nM at GLP-2R), and cAMP/β-arrestin assays. Rely on its well-characterized rat PK profile (clearance 9.9 ml/kg/min) and phase III clinical benchmark (63% response rate for ≥20% PS volume reduction) for robust experimental and health technology assessments.

Molecular Formula C164H252N44O55S
Molecular Weight 3752.1 g/mol
CAS No. 197922-42-2
Cat. No. B013365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeduglutide
CAS197922-42-2
Synonyms1: PN: US20130072430 SEQID: 4 Claimed Protein;  ALX 0600;  Gattex;  Glucagon-like Peptide II [2-Glycine] (Human);  Revestive; 
Molecular FormulaC164H252N44O55S
Molecular Weight3752.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CN=CN5)N
InChIInChI=1S/C164H252N44O55S/c1-21-77(11)126(156(255)187-95(44-46-114(167)214)141(240)206-130(83(17)211)160(259)186-93(42-33-34-49-165)140(239)202-129(80(14)24-4)159(258)208-131(84(18)212)161(260)200-111(163(262)263)66-125(230)231)203-151(250)100(54-76(9)10)189-145(244)103(57-88-67-175-92-41-32-31-40-90(88)92)192-147(246)105(60-116(169)216)199-157(256)127(78(12)22-2)204-152(251)102(56-87-38-29-26-30-39-87)190-149(248)109(64-123(226)227)195-137(236)94(43-35-50-174-164(171)172)183-134(233)82(16)179-133(232)81(15)180-142(241)98(52-74(5)6)188-146(245)104(59-115(168)215)194-150(249)110(65-124(228)229)196-143(242)99(53-75(7)8)198-158(257)128(79(13)23-3)205-162(261)132(85(19)213)207-153(252)106(61-117(170)217)193-139(238)97(48-51-264-20)185-138(237)96(45-47-120(220)221)184-148(247)108(63-122(224)225)197-155(254)113(72-210)201-144(243)101(55-86-36-27-25-28-37-86)191-154(253)112(71-209)182-119(219)70-177-136(235)107(62-121(222)223)181-118(218)69-176-135(234)91(166)58-89-68-173-73-178-89/h25-32,36-41,67-68,73-85,91,93-113,126-132,175,209-213H,21-24,33-35,42-66,69-72,165-166H2,1-20H3,(H2,167,214)(H2,168,215)(H2,169,216)(H2,170,217)(H,173,178)(H,176,234)(H,177,235)(H,179,232)(H,180,241)(H,181,218)(H,182,219)(H,183,233)(H,184,247)(H,185,237)(H,186,259)(H,187,255)(H,188,245)(H,189,244)(H,190,248)(H,191,253)(H,192,246)(H,193,238)(H,194,249)(H,195,236)(H,196,242)(H,197,254)(H,198,257)(H,199,256)(H,200,260)(H,201,243)(H,202,239)(H,203,250)(H,204,251)(H,205,261)(H,206,240)(H,207,252)(H,208,258)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,262,263)(H4,171,172,174)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,126-,127-,128-,129-,130-,131-,132-/m0/s1
InChIKeyCILIXQOJUNDIDU-ASQIGDHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teduglutide (CAS 197922-42-2): A DPP-IV Resistant GLP-2 Analog for Short Bowel Syndrome Research and Therapeutic Development


Teduglutide is a 33-amino acid analog of human glucagon-like peptide-2 (GLP-2) featuring a single alanine-to-glycine substitution at position 2 . This modification confers resistance to degradation by dipeptidyl peptidase IV (DPP-IV), extending its plasma half-life to approximately 2 hours in healthy subjects and 1.3 hours in patients with short bowel syndrome (SBS) [1]. As the only GLP-2 analog with FDA and EMA regulatory approval for SBS since 2012, teduglutide serves as the clinical benchmark against which all emerging GLP-2-based therapeutics are compared [2].

Why Teduglutide Cannot Be Substituted by Generic GLP-2 or Alternative Analogs in Research and Clinical Protocols


Substitution of teduglutide with native human GLP-2 or alternative GLP-2 analogs is precluded by substantial and quantifiable differences in pharmacokinetic profiles, receptor selectivity, and regulatory validation. Native hGLP-2 exhibits a half-life of only approximately 7 minutes due to rapid DPP-IV cleavage, rendering it therapeutically impractical and pharmacologically distinct from the DPP-IV-resistant teduglutide [1]. Among engineered analogs, glepaglutide demonstrates reduced potency and selectivity at the GLP-2 receptor relative to teduglutide, while apraglutide possesses a markedly prolonged elimination half-life and lower clearance, leading to divergent dosing regimens and intestinotrophic activity [2]. These differences translate into non-interchangeable experimental and clinical outcomes, necessitating compound-specific selection criteria.

Teduglutide: Quantified Differentiation from Native GLP-2, Glepaglutide, and Apraglutide in Pharmacokinetics, Potency, and Clinical Efficacy


Extended Plasma Half-Life and Enhanced Proteolytic Stability Relative to Native Human GLP-2

Teduglutide exhibits a terminal half-life of approximately 2 hours in healthy subjects, representing a 17-fold increase over native human GLP-2, which has a half-life of 7 minutes [1]. This extension is directly attributed to the Ala2Gly substitution conferring resistance to DPP-IV cleavage [2]. In SBS patients, the half-life is reduced to 1.3 hours, likely due to altered clearance mechanisms [1].

Pharmacokinetics Peptide Stability DPP-IV Resistance

Intermediate Pharmacokinetic Profile: Clearance and Half-Life Comparison with Glepaglutide and Apraglutide in Rat Models

In rat intravenous pharmacokinetic studies, teduglutide demonstrated a clearance rate of 9.9 ml/kg/min and an elimination half-life of 19 minutes. This profile is intermediate between native hGLP-2 (clearance 25 ml/kg/min, t½ 6.4 min) and glepaglutide (clearance 2.8 ml/kg/min, t½ 16 min), and distinct from the extended profile of apraglutide (clearance 0.27 ml/kg/min, t½ 159 min) [1].

Pharmacokinetics GLP-2 Analogs Preclinical Development

Retained Potency and Selectivity at Human GLP-2 Receptor Relative to Native hGLP-2 and Glepaglutide

Teduglutide retains potency and selectivity at the GLP-2 receptor comparable to native human GLP-2, while glepaglutide exhibits reduced potency and selectivity in the same assays [1]. The EC50 for teduglutide at the rat GLP-2 receptor is reported as 0.01 nM [2]. This conservation of native pharmacology, coupled with DPP-IV resistance, represents a key differentiator from less selective analogs.

Receptor Pharmacology Selectivity GLP-2R Agonism

Clinical Efficacy: 63% of Patients Achieve ≥20% Reduction in Parenteral Support Volume at 24 Weeks

In a multicenter, randomized, double-blind, placebo-controlled phase III clinical trial, 63% of teduglutide-treated SBS patients achieved a ≥20% reduction in parenteral support (PS) volume at week 24, compared to only 30% in the placebo group [1]. In a 2-year open-label extension study, the response rate increased to 93% (28/30 patients), with a mean PS volume reduction of 66% in the teduglutide/teduglutide group [1].

Clinical Efficacy Short Bowel Syndrome Parenteral Nutrition

Defined and Reproducible Synthetic Route with Validated Purity Profile for Research and Development Applications

Teduglutide is manufactured via solid-phase peptide synthesis with a purity specification of ≥98%, ensuring consistent batch-to-batch performance for research applications . A patented synthetic approach utilizing side-chain anchoring of the C-terminal aspartic acid to the solid support minimizes impurity formation and improves purification yield, providing a robust and scalable manufacturing process not universally established for all GLP-2 analogs in development [1].

Peptide Synthesis Quality Control Research Reagent

Teduglutide: Optimal Application Scenarios Based on Quantified Pharmacological and Clinical Differentiation


Benchmarking Novel GLP-2 Analogs in Preclinical Pharmacokinetic and Efficacy Studies

Teduglutide's well-characterized pharmacokinetic profile in rats (clearance 9.9 ml/kg/min, t½ 19 min) and its validated intestinotrophic efficacy in small intestinal growth assays provide a robust and reproducible benchmark for head-to-head comparisons with novel GLP-2 analogs such as apraglutide and glepaglutide [1]. This allows for precise quantification of improvements in clearance, half-life, or potency.

Positive Control in In Vitro GLP-2 Receptor Pharmacology and Selectivity Assays

Given its retained potency and selectivity at the GLP-2 receptor comparable to native hGLP-2 (EC50 0.01 nM at rat GLP-2R), teduglutide serves as an ideal positive control in cell-based assays (e.g., cAMP accumulation, β-arrestin recruitment) for evaluating GLP-2R agonism and off-target activity at related receptors like GLP-1R [2].

Reference Standard for Intestinotrophic Activity in Rodent Models of Intestinal Adaptation and Injury

The established intestinotrophic effects of teduglutide—including increased small intestine weight and villus height in rats—provide a quantifiable reference point for assessing the efficacy of novel intestinotrophic agents in models of short bowel syndrome, radiation-induced intestinal injury, or chemotherapy-induced mucositis . This enables cross-study comparison and validation of therapeutic potential.

Validated Clinical Benchmark for Cost-Effectiveness and Health Economic Modeling in SBS Therapy

The robust phase III clinical data demonstrating a 63% response rate for ≥20% PS volume reduction, coupled with established cost-effectiveness thresholds (e.g., <€30,000/QALY for enteral autonomy), positions teduglutide as a key reference compound for health technology assessments and procurement decisions evaluating emerging GLP-2 therapies [3].

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